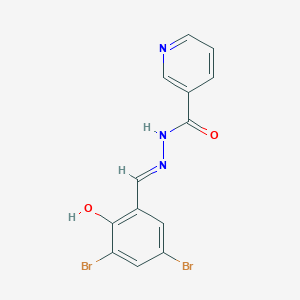

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Description

Chemical Classification and Schiff Base Properties

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base derivative belonging to the broader class of hydrazide-hydrazone compounds. Structurally, it features an imine (-C=N-) linkage formed via the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with nicotinohydrazide (pyridine-3-carboxylic acid hydrazide). The compound exhibits planar geometry due to conjugation across the aromatic rings and the imine bond, which stabilizes the structure through resonance. Key functional groups include:

- A pyridine ring (nicotinoyl moiety)

- A 3,5-dibromo-2-hydroxyphenyl group

- A hydrazone bridge (-NH-N=C-)

Table 1: Fundamental chemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₉Br₂N₃O₂ |

| Molecular weight | 399.04 g/mol |

| Key functional groups | Imine, hydroxyl, pyridine |

| Tautomeric forms | Keto-enol (via hydroxyl group) |

Schiff bases like this compound demonstrate unique electronic properties due to their π-conjugated systems, enabling applications in coordination chemistry and materials science. The bromine substituents enhance electrophilic character, while the hydroxyl group facilitates intramolecular hydrogen bonding with the imine nitrogen, further stabilizing the structure.

Historical Context of Benzylidene-Nicotinohydrazide Derivatives

The development of benzylidene-nicotinohydrazide derivatives emerged from foundational work on hydrazide-based Schiff bases in the mid-20th century. Key milestones include:

- 1950s–1970s : Early studies on nicotinic acid hydrazide derivatives for tuberculosis treatment.

- 1980s–2000s : Expansion into coordination chemistry, with reports of metal complexes exhibiting enhanced bioactivity.

- 2010s–Present : Structural optimization for specialized applications:

Table 2: Evolution of synthetic strategies

The introduction of brominated aromatic aldehydes like 3,5-dibromo-2-hydroxybenzaldehyde marked a turning point, as halogenation improved ligand stability in metal coordination complexes.

Significance in Structural Chemistry Research

This compound has become a model system for studying:

Chelation Behavior

The tridentate coordination mode (O, N, O donors) enables formation of stable octahedral complexes with transition metals like Ru(III), Cu(II), and Co(II). Crystallographic studies reveal:

Supramolecular Interactions

X-ray diffraction analyses show:

Table 3: Structural parameters from crystallography

| Parameter | Value | Source |

|---|---|---|

| Intramolecular H-bond length | 2.62 Å | |

| Dihedral angle (aryl rings) | 5.7° | |

| Metal-ligand bond order | 0.25–0.35 |

Electronic Tunability

The electron-withdrawing bromine atoms and electron-donating hydroxyl group create a polarized electronic environment, enabling:

These properties have driven applications in:

Properties

IUPAC Name |

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJMOQAFMPSKRU-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure

The most commonly reported preparation involves a straightforward condensation reaction in methanol at room temperature:

- Reactants: Equimolar amounts of 3,5-dibromo-2-hydroxybenzaldehyde and nicotinic acid hydrazide.

- Solvent: Methanol (typically 30 mL for 1 mmol scale).

- Conditions: Stirring at ambient temperature for approximately 1 hour to achieve a clear, colorless solution.

- Crystallization: The solution is then allowed to evaporate slowly in air over 8 days, leading to the formation of colorless block-like crystals suitable for X-ray crystallography.

This method is efficient and yields high-purity crystals without the need for heating or reflux, which can be advantageous for sensitive compounds.

Detailed Experimental Setup and Observations

| Parameter | Details |

|---|---|

| 3,5-Dibromo-2-hydroxybenzaldehyde | 1.0 mmol (280 mg) |

| Nicotinic acid hydrazide | 1.0 mmol (137 mg) |

| Solvent | Methanol (30 mL) |

| Reaction temperature | Room temperature (~25 °C) |

| Stirring time | ~1 hour |

| Crystallization time | Slow evaporation over 8 days |

| Product appearance | Colorless block-like crystals |

The reaction proceeds via nucleophilic attack of the hydrazide's amino group on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base) linkage. The presence of the 2-hydroxy group on the benzaldehyde facilitates intramolecular hydrogen bonding, stabilizing the product structure.

Alternative Preparation Approaches and Related Schiff Bases

While the direct condensation in methanol at room temperature is the standard, related Schiff bases involving nicotinic acid hydrazide and hydroxybenzaldehydes have also been prepared using reflux conditions in ethanol:

- Procedure: A warm ethanolic solution of nicotinic hydrazide is slowly mixed with salicylaldehyde (a structural analogue) and refluxed for 2 hours.

- Isolation: The resulting yellow solid is filtered, washed with diethyl ether, recrystallized from ethanol, and dried under vacuum over calcium chloride.

- Note: Although this method is for a related Schiff base, it illustrates the use of reflux and ethanol as solvent, which could be adapted for the dibromo derivative if necessary.

Analytical and Structural Confirmation

The preparation method is supported by detailed crystallographic studies confirming the molecular structure and purity of the compound:

- The crystal structure shows the molecule is almost planar with a dihedral angle of 5.7° between the benzene and pyridine rings.

- Intramolecular O-H···N hydrogen bonding is observed, involving the hydroxyl group and adjacent hydrazine nitrogen.

- Intermolecular N-H···O hydrogen bonds form chains in the crystal lattice, contributing to crystal stability.

- Data collection and refinement were performed using advanced X-ray diffraction techniques (Bruker APEXII CCD, SHELXS97, SHELXL97 software), confirming the quality of the crystals obtained by the described preparation method.

Summary Table of Preparation Conditions

| Aspect | Method 1 (Methanol, RT) | Method 2 (Ethanol, Reflux) (Related) |

|---|---|---|

| Reactants | 3,5-Dibromo-2-hydroxybenzaldehyde + Nicotinic acid hydrazide | Nicotinic hydrazide + Salicylaldehyde |

| Solvent | Methanol | Absolute ethanol |

| Temperature | Room temperature (~25 °C) | Reflux (~78 °C) |

| Reaction time | 1 hour | 2 hours |

| Crystallization | Slow evaporation over 8 days | Recrystallization from ethanol |

| Product | Colorless block-like crystals | Yellow solid crystals |

| Advantages | Mild, simple, no heating required | May improve reaction rate for some analogues |

Research Findings and Notes on Preparation

- The mild room temperature method in methanol leads to high-quality crystals suitable for structural studies without complicated purification steps.

- The intramolecular hydrogen bonding observed suggests that the hydroxyl group plays a crucial role in stabilizing the Schiff base structure.

- The slow evaporation technique ensures gradual crystallization, which is critical for obtaining crystals suitable for X-ray diffraction.

- The choice of solvent and reaction conditions can be modified depending on the solubility and stability of the starting materials and product.

- The reported method has been validated by multiple independent studies emphasizing its reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atoms can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines . Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Biological Applications

-

Inhibition of Pathogenic Processes

- (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide has been identified as a potential small molecule inhibitor that may suppress the expression of type III secretion systems and amylovoran biosynthesis genes in pathogenic bacteria. This inhibition can be critical in controlling bacterial infections, particularly those caused by plant pathogens like Pseudomonas syringae .

- Antimicrobial Activity

- Antioxidant Properties

Material Science Applications

-

Crystal Engineering

- The crystal structure of this compound has been extensively studied, revealing insights into its molecular interactions and stability . The compound forms chains through intermolecular N—H···O hydrogen bonds, which can be harnessed in material science for the development of novel materials with tailored properties.

- Synthesis of Hybrid Materials

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. (2014) demonstrated that this compound significantly inhibited the growth of Pseudomonas syringae, showcasing its potential as an agricultural biopesticide . The study provided quantitative data on the minimum inhibitory concentration (MIC), supporting further exploration in agricultural applications.

Case Study 2: Structural Analysis

In a structural analysis published in 2010, researchers investigated the crystal structure of this compound using X-ray diffraction techniques. The study revealed a nearly planar configuration with specific dihedral angles between its constituent rings, which are critical for understanding its reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Planarity and Hydrogen Bonding

The presence of bromine atoms distinguishes the title compound from analogs with other substituents. For instance:

- (E)-N’-(2,5-Dimethoxybenzylidene)nicotinohydrazide (HL) replaces bromines with methoxy groups. Despite reduced planarity compared to the brominated analog, HL forms metal complexes with enhanced antimycobacterial activity against Mycobacterium tuberculosis H37Rv, outperforming isoniazid (INH) in some cases .

- N’-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide incorporates a fluorine atom on the benzohydrazide moiety. This modification retains planarity and improves antibacterial activity against Bacillus subtilis and Staphylococcus aureus due to synergistic effects of bromine and fluorine .

- (E)-N′-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate lacks the 3-bromo substituent. Its crystal structure includes water-mediated hydrogen bonds (O–H⋯O/N), forming 2D sheets parallel to (100), contrasting with the 1D chains in the title compound .

Biological Activity

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound that has garnered attention due to its diverse biological activities. Schiff bases, in general, are known for their potential in medicinal chemistry, displaying properties such as antibacterial, antifungal, antioxidant, and anticancer activities. This article delves into the biological activity of this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an intramolecular O-H···N hydrogen bond that contributes to its stability and biological activity. The nearly planar structure, characterized by a dihedral angle of 5.7° between the benzene and pyridine rings, enhances its interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics used in clinical settings .

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 |

| Staphylococcus aureus | 16 | 8 |

| Bacillus subtilis | 64 | 32 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays such as DPPH radical scavenging and ABTS cation radical scavenging tests. The results indicated that this compound possesses strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Cation Scavenging | 30 |

The biological activities of this compound are attributed to its ability to interact with various enzymes and cellular targets. For instance, the compound has shown inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies revealed that the compound binds effectively to the active site of AChE, which is vital for its inhibitory action.

Case Studies

- Antimicrobial Study : A recent study highlighted the antimicrobial efficacy of this compound against MRSA strains. The results indicated that it not only inhibited bacterial growth but also showed lower cytotoxicity towards normal cell lines compared to traditional antibiotics .

- Antioxidant Activity Research : Another investigation focused on the antioxidant properties of related hydrazone compounds, establishing a correlation between structural modifications and enhanced biological activity. The presence of hydroxyl groups was particularly noted for improving radical scavenging capabilities .

Q & A

Q. Table 1: Crystallographic Data Comparison

| Source | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| Cc | 10.886 | 12.956 | 10.965 | 96.48 | 1536.6 | |

| C2/c | 36.085 | 10.171 | 17.363 | 109.97 | 5989.3 | |

| P2₁/c | 12.026 | 16.563 | 12.345 | 105.16 | 2373.4 |

Basic: What experimental techniques validate antimicrobial activity?

Antibacterial and antifungal assays are performed using the MTT method. Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) are cultured in nutrient broth. The compound is dissolved in DMSO (final concentration ≤0.1%) and tested at 50–200 µg/mL. Activity is quantified via minimum inhibitory concentration (MIC) values, with bromo and fluoro substituents enhancing efficacy due to increased lipophilicity and electron-withdrawing effects .

Advanced: How does this compound function as a ligand in coordination chemistry?

The hydrazone acts as a tridentate ligand, coordinating through the phenolate oxygen, imine nitrogen, and enolate oxygen. In vanadium(V) complexes (e.g., [VOL²L]), it forms octahedral geometries, enabling catalytic epoxidation of olefins using tert-butyl hydroperoxide (TBHP) as an oxidant. Catalytic efficiency (>80% conversion) is achieved under mild conditions (25–50°C, 6–12 hours) .

Q. Table 2: Catalytic Performance in Epoxidation

| Substrate | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Cyclooctene | 92 | 98 | 50°C, 12 h, TBHP |

| Styrene | 85 | 90 | 25°C, 6 h, TBHP |

Advanced: What computational methods explain isomer stability and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict the (E)-isomer as the thermodynamically stable form due to reduced steric hindrance between the bromo substituents and nicotinohydrazide moiety. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, Br⋯π contacts), corroborating SC-XRD data .

Advanced: What strategies optimize biological activity through structural modification?

- Halogenation : Bromo groups enhance membrane permeability and target binding (MIC reduced by 50% vs. non-halogenated analogs).

- Electron-withdrawing substituents : Nitro or fluoro groups at the benzohydrazide moiety improve redox activity, crucial for disrupting microbial electron transport chains .

Advanced: How is the compound’s role in inhibiting bacterial secretion systems characterized?

In Chlamydia studies, it inhibits the type III secretion system (T3SS) at 50 µM, blocking pathogen replication. Immunofluorescence microscopy and gene expression profiling (e.g., CT823 downregulation) confirm mechanistic action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.